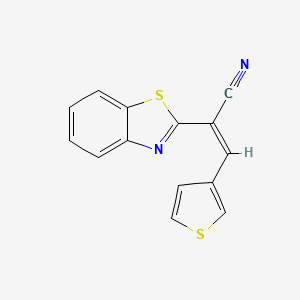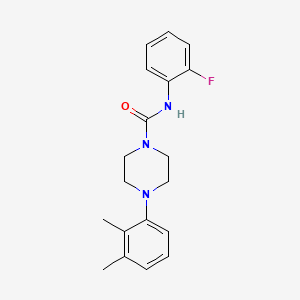![molecular formula C17H17BrN2O4S B5314591 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)
3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone, also known as ABEE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ABEE is a member of the imidazolidinone family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition, 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone can induce the production of reactive oxygen species, which can cause damage to cancer cells and trigger apoptosis.
Biochemical and Physiological Effects
3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. In addition, 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone has been shown to have antioxidant activity, which can help to protect cells against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone for lab experiments is its ability to induce apoptosis in cancer cells, making it a useful tool for studying the mechanisms of cell death. However, 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone has also been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments. In addition, the synthesis of 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone can be challenging, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are a number of potential future directions for research on 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone. One area of interest is the development of new cancer therapies based on the compound. In addition, further studies are needed to fully understand the mechanism of action of 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone and to identify any potential side effects or limitations of its use. Finally, there is potential for the development of new synthetic methods for the production of 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone, which could make it more readily available for use in scientific research.
Méthodes De Synthèse
The synthesis of 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone involves the reaction of 3-acetyl-4-ethoxybenzaldehyde with allyl bromide, followed by the addition of thiourea and the subsequent cyclization reaction. The final product is obtained through the addition of acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the growth of cancer cells. Studies have shown that 3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
(5E)-3-acetyl-5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-4-6-24-15-12(18)7-11(9-14(15)23-5-2)8-13-16(22)20(10(3)21)17(25)19-13/h4,7-9H,1,5-6H2,2-3H3,(H,19,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTXEZLDGKBZEG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)N2)C(=O)C)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)N2)C(=O)C)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)
![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)

![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)
![8-[(6-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5314531.png)

![4-(4-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5314542.png)
![N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5314549.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5314559.png)
![N-(2-methoxy-1-methylethyl)-1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidine-4-carboxamide](/img/structure/B5314566.png)

![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)
